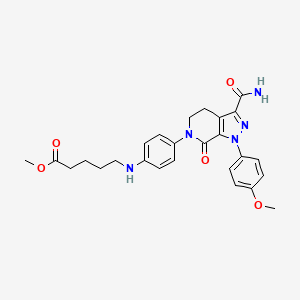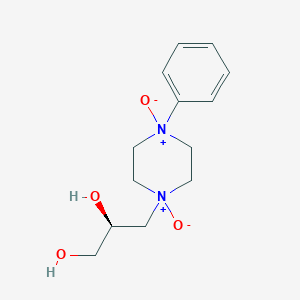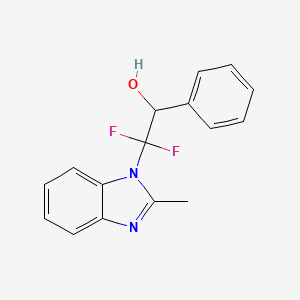
Apixaban Metabolite 5 Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apixaban Metabolite 5 Methyl Ester is a derivative of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The metabolite is formed through the metabolic processes in the body and retains some of the pharmacological properties of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Apixaban Metabolite 5 Methyl Ester involves multiple steps starting from inexpensive precursors. One common route involves the use of 4-chloronitrobenzene and piperidine. The process includes oxidation of the piperidine cycle to form lactams under mild conditions using sodium chlorite in a CO₂ atmosphere . The intermediate compounds are typically purified through simple slurry or recrystallization methods, avoiding the need for column chromatography .
Industrial Production Methods
Industrial production of Apixaban and its metabolites follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Apixaban Metabolite 5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Sodium chlorite, mild acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final metabolite. These intermediates often contain lactam structures essential for the pharmacological activity of the compound .
科学的研究の応用
Apixaban Metabolite 5 Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Apixaban and its metabolites.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to the parent compound.
Industry: Utilized in the development of new anticoagulant drugs and in the optimization of existing drug formulations
作用機序
The mechanism of action of Apixaban Metabolite 5 Methyl Ester involves the inhibition of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, the metabolite prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This action is independent of antithrombin III and affects both free and clot-bound factor Xa .
類似化合物との比較
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct factor Xa inhibitor used for similar indications.
Betrixaban: A newer factor Xa inhibitor with a longer half-life.
Uniqueness
Apixaban Metabolite 5 Methyl Ester is unique due to its specific metabolic pathway and the formation of a sulfate conjugate, which is inactive against factor Xa. This differentiates it from other metabolites and contributes to its distinct pharmacokinetic profile .
特性
分子式 |
C26H29N5O5 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
methyl 5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoate |
InChI |
InChI=1S/C26H29N5O5/c1-35-20-12-10-19(11-13-20)31-24-21(23(29-31)25(27)33)14-16-30(26(24)34)18-8-6-17(7-9-18)28-15-4-3-5-22(32)36-2/h6-13,28H,3-5,14-16H2,1-2H3,(H2,27,33) |
InChIキー |
NYKOPPHOFJMIQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)OC)C(=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)


![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

